tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
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Overview
Description
tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group, a bipyridine moiety, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Amino acid derivative synthesis: The amino acid derivative is prepared by protecting the amino group and then coupling it with the bipyridine unit.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The bipyridine unit can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxide derivatives .
Scientific Research Applications
tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a building block for complex molecular architectures
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. The amino acid derivative can interact with specific protein sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate
- tert-Butyl (S)-3-([2,2’-bipyridin]-4-yl)-2-aminopropanoate
- tert-Butyl (S)-3-([2,2’-bipyridin]-6-yl)-2-aminopropanoate
Uniqueness
The uniqueness of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate lies in the specific positioning of the bipyridine moiety, which can significantly influence its chemical reactivity and interaction with biological targets. This positioning can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3/t13-/m0/s1 |
InChI Key |
BVUCZLAYXSBCRU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Origin of Product |
United States |
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